molecular formula C12H16ClNO B2609770 2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide CAS No. 790272-11-6

2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide

Cat. No.: B2609770
CAS No.: 790272-11-6
M. Wt: 225.72
InChI Key: IIJYXIXJCCXWEG-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide is an organic compound with the molecular formula C12H16ClNO It is a member of the acetamide family and features a chloro group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide typically involves the reaction of 4-ethylphenyl ethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 4-ethylphenyl ethylamine in an inert solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • After completion, the reaction mixture is washed with water to remove any inorganic by-products.
  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product.
  • The crude product is purified by recrystallization or column chromatography to yield pure this compound .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety during production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activities. The compound may also interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-ethylphenyl)acetamide
  • 2-chloro-N-(4-fluorophenyl)acetamide
  • 2-chloro-N-(4-chlorophenyl)acetamide
  • 2-chloro-N-(2,6-dichlorophenyl)acetamide

Uniqueness

2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide is unique due to the presence of the 4-ethylphenyl ethylamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

IUPAC Name

2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-10-4-6-11(7-5-10)9(2)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJYXIXJCCXWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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